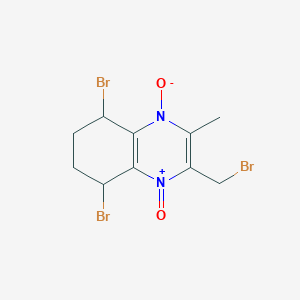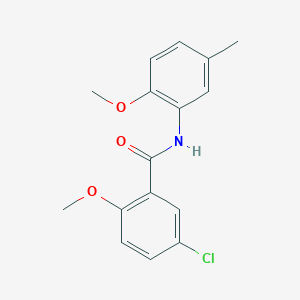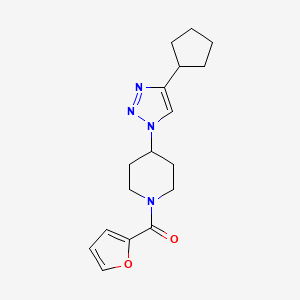
5,8-dibromo-2-(bromomethyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-dibromo-2-(bromomethyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide is a heterocyclic compound that has been of interest to researchers due to its potential applications in medicinal chemistry. This compound is also known as DBM-TQD, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of DBM-TQD is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division. DBM-TQD has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
DBM-TQD has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and cell division. DBM-TQD has also been shown to induce the expression of genes involved in apoptosis and cell cycle regulation. Additionally, DBM-TQD has been shown to inhibit the activity of protein kinases, which are enzymes that play a role in a range of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
DBM-TQD has several advantages for lab experiments. It is stable under normal laboratory conditions, and it can be easily synthesized using various methods. DBM-TQD also has a high purity and yield, which makes it suitable for use in various assays. However, DBM-TQD has some limitations for lab experiments. It is not soluble in water, which can limit its use in aqueous systems. Additionally, DBM-TQD can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of DBM-TQD. One potential direction is to investigate its activity against other types of cancer cells and viruses. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent analogs. Additionally, the development of new synthesis methods for DBM-TQD may improve its yield and purity. Finally, the use of DBM-TQD in combination with other drugs may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of DBM-TQD has been reported in the literature using different methods. One of the methods involves the reaction of 2,3-dibromoquinoxaline with formaldehyde and methylamine in the presence of a catalyst. Another method involves the reaction of 2,3-dibromoquinoxaline with N-bromomethylphthalimide and methylamine. These methods have resulted in the production of DBM-TQD with high yields and purity.
Applications De Recherche Scientifique
DBM-TQD has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have anticancer, antiviral, and antimicrobial properties. DBM-TQD has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have antiviral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus. DBM-TQD has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
5,8-dibromo-2-(bromomethyl)-3-methyl-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br3N2O2/c1-5-8(4-11)15(17)10-7(13)3-2-6(12)9(10)14(5)16/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFFCHWYKKXQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C(CCC2Br)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5004053.png)


![3-({[4-(pentyloxy)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5004065.png)
![5-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5004073.png)

![N-(2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-(4-chlorophenyl)urea](/img/structure/B5004085.png)
![2-nitro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5004104.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5004118.png)
![methyl N-[2-(diethoxyphosphoryl)ethyl]-N-methylglycinate](/img/structure/B5004124.png)

![2,2-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5004145.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)nicotinamide](/img/structure/B5004153.png)